molecular formula C15H16N2O2 B11825259 (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid

(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B11825259
M. Wt: 256.30 g/mol
InChI Key: MXKSKMSTSVQHCW-ANPYVSDOSA-N
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Description

(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that combines several ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from simpler precursors. The key steps often include the formation of the aziridine ring, followed by the construction of the pyrrolo[3,4-b]pyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(1R,4S,7R)-9-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c18-14(19)13-7-6-11-8-16(9-15(11)10-17(13)15)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2,(H,18,19)/t11-,13+,15+,17?/m1/s1

InChI Key

MXKSKMSTSVQHCW-ANPYVSDOSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1C2C=CC(N3C2(C3)CN1C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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